(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine
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Overview
Description
The compound contains a trifluoromethyl group, a phenyl group, and a 1H-1,2,4-triazol-5-yl group. Trifluoromethyl groups are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The phenyl group is a functional group or monomer composed of six carbon atoms bonded together in a hexagonal planar ring . The 1H-1,2,4-triazol-5-yl group is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring .
Chemical Reactions Analysis
The reactivity of the compound would depend on the specific arrangement of the groups. Trifluoromethyl groups can participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific arrangement of the groups. Trifluoromethyl groups can influence the properties of the molecules they are part of .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of 1,2,3-Triazole Derivatives
Research has demonstrated the synthesis of a variety of 1,2,3-triazole derivatives, highlighting the versatility of these compounds in chemical reactions. For example, one study focused on the synthesis and selected transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones, showcasing the reactivity of these compounds towards different chemical reagents to produce a range of derivatives with potential biological activities (Pokhodylo, Savka, Matiichuk, & Obushak, 2009).
Chemical Characterization and Properties
Another aspect of research on these compounds involves their structural characterization and evaluation of physical-chemical properties. For instance, studies have reported on the synthesis, characterization, and antimicrobial activity of substituted 1,2,3-triazoles, providing insights into the structural attributes that contribute to their biological activity (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Applications in Antimicrobial and Antioxidant Activities
Antimicrobial and Antifungal Agents
Several studies have explored the antimicrobial and antifungal potentials of 1,2,3-triazole derivatives. For example, the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents highlight the broad spectrum of antimicrobial activities possessed by these compounds. Some of the synthesized derivatives displayed significant antibacterial and antifungal properties, suggesting their potential as lead compounds for the development of new antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Antioxidant Properties
Research into the antioxidant properties of triazole derivatives has also been conducted. One study on the synthesis, characterization, and antioxidant activities of new trisubstituted triazoles revealed that some synthesized compounds exhibited high degrees of antioxidant activity, indicating their potential use in combating oxidative stress-related diseases (Sancak, Ünver, Ünlüer, Düğdü, & Kör, 2012).
Future Directions
Properties
IUPAC Name |
(1R)-1-[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4/c1-6(15)9-16-10(18-17-9)7-2-4-8(5-3-7)11(12,13)14/h2-6H,15H2,1H3,(H,16,17,18)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMVUALUFNFWEW-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NN1)C2=CC=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC(=NN1)C2=CC=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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